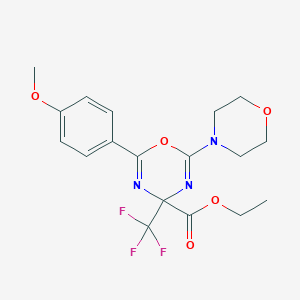![molecular formula C19H27N3O6 B12471749 N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine](/img/structure/B12471749.png)
N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daprodustat is a small-molecule hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily used for the treatment of anemia in patients with chronic kidney disease. This compound works by stabilizing hypoxia-inducible factors, which in turn increases the production of erythropoietin, a hormone that stimulates the production of red blood cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Daprodustat can be synthesized through various routes, with one common method involving the reaction of 1,3-dicyclohexylurea with glycine in the presence of a coupling agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods
Industrial production of daprodustat involves the crystallization of the compound to achieve high purity. The process includes multiple steps of recrystallization and filtration to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Daprodustat undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be facilitated using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature around 50°C.
Reduction: Sodium borohydride, room temperature.
Substitution: Nucleophiles like amines, temperature around 25-30°C.
Major Products Formed
The major products formed from these reactions include various derivatives of daprodustat, which can be used for further pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Daprodustat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study hypoxia-inducible factor pathways.
Biology: Investigated for its role in cellular responses to hypoxia.
Medicine: Primarily used for treating anemia in chronic kidney disease patients.
Industry: Employed in the development of new pharmaceuticals targeting hypoxia-inducible factors
Wirkmechanismus
Daprodustat works by inhibiting hypoxia-inducible factor prolyl hydroxylase enzymes. This inhibition stabilizes hypoxia-inducible factors, leading to increased transcription of genes involved in erythropoiesis. The primary molecular targets are the prolyl hydroxylase domain enzymes, which regulate the degradation of hypoxia-inducible factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Roxadustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor used for treating anemia in chronic kidney disease.
Vadadustat: Similar mechanism of action, used for the same medical condition.
Molidustat: Also targets hypoxia-inducible factors but has different pharmacokinetic properties.
Uniqueness
Daprodustat is unique in its oral administration route and its specific binding affinity to prolyl hydroxylase enzymes. It has shown efficacy in increasing erythropoietin levels and maintaining hemoglobin levels in patients undergoing dialysis .
Eigenschaften
Molekularformel |
C19H27N3O6 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-[(1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidine-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,26H,1-11H2,(H,20,25)(H,23,24) |
InChI-Schlüssel |
NVTKJBXOBFRPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


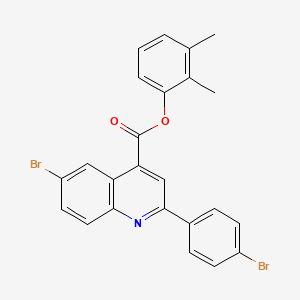
![2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471679.png)
![1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12471682.png)
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-1-benzothiophene-2-carboxamide](/img/structure/B12471690.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12471701.png)
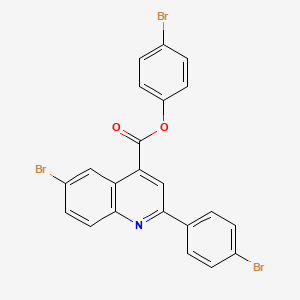
![Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12471711.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}acetamide](/img/structure/B12471714.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471717.png)
![(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12471718.png)
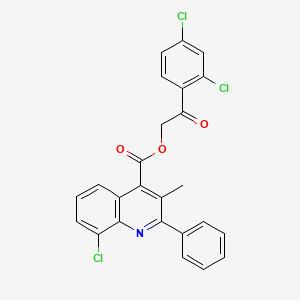
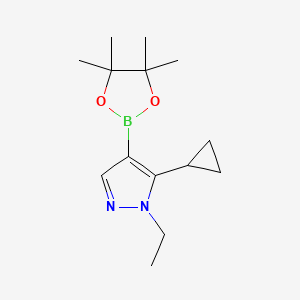
![1'-(2-oxo-2-phenylethyl)-4'H-[2,3'-biquinoline]-4'-carbonitrile](/img/structure/B12471736.png)
